molecular formula C10H15F2NO4 B11760115 (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B11760115
M. Wt: 251.23 g/mol
InChI Key: KYKGTPMAQQHAOU-LURJTMIESA-N
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Description

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate.

    Protection: The pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the Boc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and specificity. The Boc group provides stability and protects the molecule from premature degradation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
  • (2S)-1-[(tert-Butoxy)carbonyl]-3,3-dichloropyrrolidine-2-carboxylic acid
  • (2S)-1-[(tert-Butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid

Uniqueness

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative that exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in pharmaceuticals.

Structural Characteristics

The molecular formula for this compound is C10H14F2N2O3, with a molecular weight of approximately 250.25 g/mol. The presence of fluorine atoms enhances the compound's stability and reactivity, making it valuable for various chemical and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms increase the binding affinity to enzymes and receptors, potentially enhancing its potency and selectivity in therapeutic contexts. Notably, it has been studied for its effects on cell signaling pathways, gene expression, and cellular metabolism.

Key Interaction Studies

Research indicates that this compound can inhibit certain enzymes by mimicking substrate transition states. This mechanism is crucial for understanding its therapeutic potential, particularly in conditions where enzyme activity is dysregulated.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with related compounds:

Compound NameCAS NumberKey Features
3,3-Difluoropyrrolidine-2-carboxylic acid1932019-87-8Lacks the tert-butoxycarbonyl group; simpler structure; used in enzyme studies.
(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid536747-87-2Contains two fluorine atoms at different positions; potential for varied biological activity.
(2R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine681128-50-7Similar protecting group but with only one fluorine atom; different reactivity profile.

These compounds highlight the unique structural features of this compound that influence its reactivity and biological properties.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Investigations have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, its interaction with proteases has been documented to alter cellular processes significantly.
  • Receptor Binding Affinity : Research indicates that this compound binds selectively to certain receptors, demonstrating potential as a therapeutic agent in treating conditions like chronic pain or inflammation by modulating receptor activity .
  • Cellular Metabolism Impact : Studies have reported changes in gene expression profiles upon treatment with this compound, suggesting its role in influencing metabolic pathways at the cellular level .

Properties

Molecular Formula

C10H15F2NO4

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1

InChI Key

KYKGTPMAQQHAOU-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F

Origin of Product

United States

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